molecular formula C15H19N3OS B2765814 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097910-59-1

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2765814
CAS No.: 2097910-59-1
M. Wt: 289.4
InChI Key: AXIXQXCFFLSUIP-UHFFFAOYSA-N
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Description

This compound features a central ethanone backbone substituted with a piperidine ring bearing a 1-methyl-1H-pyrazol-4-yl group at the 2-position and a thiophen-3-yl group at the adjacent carbon. Its molecular formula is C₁₆H₂₀N₄OS, with a molecular weight of 316.43 g/mol.

Properties

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-17-10-13(9-16-17)14-4-2-3-6-18(14)15(19)8-12-5-7-20-11-12/h5,7,9-11,14H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXQXCFFLSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Thiophene Ring Synthesis: Thiophene rings are commonly synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halides, alkyl groups, or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models, suggesting that 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one may possess similar efficacy.

Neuroprotective Effects
The piperidine ring present in the compound is often associated with neuroprotective activities. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative diseases. A case study involving a piperidine-based compound showed promising results in reducing neuroinflammation in animal models of Alzheimer's disease.

Antimicrobial Properties
Compounds containing thiophene and pyrazole have been investigated for their antimicrobial properties. In vitro studies revealed that similar compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The potential application of this compound as an antimicrobial agent warrants further investigation.

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Thiophene derivatives are known for their herbicidal properties, and integrating pyrazole could enhance efficacy against specific pests. Preliminary studies indicate that related compounds exhibit selective toxicity towards certain insect species while being safe for beneficial organisms.

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene and pyrazole derivatives make them suitable candidates for applications in organic electronics. Research has shown that compounds with similar structures can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices.

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activity, neuroprotection[Study on pyrazole derivatives]
AgrochemicalsPesticide development[Research on thiophene herbicides]
Material ScienceUse in organic electronics[Investigation into electronic properties]

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation explored the anticancer effects of a series of pyrazole derivatives, including those structurally related to this compound. The study found that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 2: Neuroprotective Mechanisms
In a study examining the neuroprotective effects of piperidine derivatives, researchers found that one compound significantly reduced markers of inflammation in neuronal cultures exposed to amyloid-beta peptides. This suggests that similar compounds could be beneficial in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting or activating their function.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Tabulated Comparison of Key Parameters

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield
Target Compound 316.43 Thiophen-3-yl, 1-methylpyrazole-piperidine Not reported Not reported
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride 293.20 Piperazine, dihydrochloride salt Not reported Not reported
(R)-2-((4-Benzoic acid)phenoxy)-...ethan-1-one (6n) 424.30 Phenoxy-benzoic acid, thiazole-pyridyl Anthelmintic (in study) 88%
8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-...one ~525.00 Pyrido-pyrimidinone, dichlorophenyl Not reported Not reported
2-(4-Adamantylphenoxy)-...ethan-1-one (6e) 514.40 Adamantane, thiazole-pyridyl Not reported 24%

Biological Activity

The compound 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}OS
  • Molecular Weight : 248.35 g/mol
  • SMILES Notation : CC(=O)N1CC(CC1)C(=N)C2=CSC=C2

Biological Activity Overview

The biological activity of this compound is primarily attributed to its pyrazole and thiophene moieties, which have been associated with various pharmacological effects.

Pharmacological Activities

  • Anticancer Activity :
    • Compounds containing pyrazole derivatives have shown significant anticancer properties. For instance, studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of the cell cycle .
  • Antimicrobial Activity :
    • Thiophene-based compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of the thiophene ring enhances the compound's ability to disrupt bacterial membranes, leading to cell death .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism for anticancer agents, often involving mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have explored the biological activity of related compounds with similar structural features:

Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives for their anticancer activity against melanoma cell lines. One derivative exhibited an IC50_{50} value of 0.021 µM, indicating potent inhibitory effects on tumor growth without significant toxicity in vivo .

Study 2: Antimicrobial Properties

Research on thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was a key finding, suggesting potential for development as an antibiotic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} = 0.021 µM in melanoma
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX-2

Q & A

Q. What are the critical steps in synthesizing 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, and how are reaction conditions optimized?

The synthesis of this compound likely involves multi-step protocols, including:

  • Piperidine functionalization : Introducing the 1-methyl-1H-pyrazole moiety at the 2-position of piperidine via nucleophilic substitution or coupling reactions.
  • Ketone formation : Coupling the modified piperidine with a thiophene-containing acetyl group.
    Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions, as noted in analogous syntheses .
  • Temperature control : Reactions often require reflux (80–120°C) to achieve high yields while minimizing side products .
  • Atmosphere : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates like thiophene derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrazole, piperidine, and thiophene moieties. For example, thiophene protons resonate at δ 6.5–7.5 ppm in CDCl3 .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ ~343.4 g/mol for C17H20N3OS) .

Q. What physicochemical properties influence its behavior in biological assays?

  • Solubility : Limited aqueous solubility (common for heteroaromatic compounds) necessitates DMSO stock solutions (<10% v/v in assays) .
  • Lipophilicity : Predicted logP ~2.5 (via computational tools like MarvinSketch) suggests moderate membrane permeability .
  • Stability : Susceptible to photodegradation due to the thiophene moiety; store in amber vials at -20°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Target enzymes (e.g., kinases) using AutoDock Vina. The pyrazole and piperidine groups may form hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess binding stability in lipid bilayers (e.g., GROMACS). The thiophene ring’s π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) enhances affinity .
  • ADMET prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4/2D6 substrates) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC50 values in triplicate) to rule out false positives .
  • Off-target profiling : Use panels like Eurofins Pharma’s SafetyScreen44 to identify non-specific binding (e.g., hERG inhibition risks) .
  • Metabolite analysis : LC-MS/MS identifies active metabolites (e.g., hydroxylated thiophene derivatives) that may contribute to observed effects .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain. For example, the dihedral angle between pyrazole and thiophene rings (~15°) impacts conformational flexibility .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds in crystal packing) that correlate with solubility .
  • Isostructural analogs : Compare with compounds like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone to identify critical pharmacophores .

Methodological Considerations

Q. Designing in vivo pharmacokinetic studies: What parameters are critical?

  • Dosing route : Intraperitoneal (IP) administration ensures bioavailability for CNS targets .
  • Sampling intervals : Frequent plasma collection (0.5, 1, 2, 4, 8, 24h) captures elimination half-life (t1/2β) .
  • Tissue distribution : LC-MS/MS quantifies brain-to-plasma ratios to assess CNS penetration .

Q. How to optimize selectivity against off-target kinases?

  • Kinase profiling : Use platforms like KINOMEscan to rank inhibition (e.g., prioritize compounds with >100-fold selectivity for JAK2 over JAK1) .
  • Covalent modifiers : Introduce electrophilic warheads (e.g., acrylamides) at the piperidine nitrogen for irreversible binding to cysteine residues .

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